Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1353954-72-9
VCID: VC5112180
InChI: InChI=1S/C15H24N4O3/c1-11-9-18(12-8-13(21-5)17-10-16-12)6-7-19(11)14(20)22-15(2,3)4/h8,10-11H,6-7,9H2,1-5H3
SMILES: CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC=N2)OC
Molecular Formula: C15H24N4O3
Molecular Weight: 308.382

Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

CAS No.: 1353954-72-9

Cat. No.: VC5112180

Molecular Formula: C15H24N4O3

Molecular Weight: 308.382

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate - 1353954-72-9

Specification

CAS No. 1353954-72-9
Molecular Formula C15H24N4O3
Molecular Weight 308.382
IUPAC Name tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H24N4O3/c1-11-9-18(12-8-13(21-5)17-10-16-12)6-7-19(11)14(20)22-15(2,3)4/h8,10-11H,6-7,9H2,1-5H3
Standard InChI Key HMKKEALYLZNMIB-UHFFFAOYSA-N
SMILES CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=NC=N2)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C15H24N4O3\text{C}_{15}\text{H}_{24}\text{N}_{4}\text{O}_{3}, with a molecular weight of 308.38 g/mol . Its structure comprises three distinct moieties:

  • A tert-butyl carbamate group at the piperazine nitrogen, providing steric bulk and metabolic stability.

  • A 6-methoxypyrimidin-4-yl substituent at the 4-position of the piperazine ring, contributing to π-π stacking interactions with biological targets.

  • A methyl group at the 2-position of the piperazine, enhancing conformational rigidity .

The methoxy group on the pyrimidine ring improves solubility, while the tert-butyl group shields the carbamate from enzymatic hydrolysis, making the compound suitable for in vivo studies.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1353954-72-9
Molecular FormulaC15H24N4O3\text{C}_{15}\text{H}_{24}\text{N}_{4}\text{O}_{3}
Molecular Weight308.38 g/mol
SolubilitySoluble in DMSO, methanol
StabilityStable at -20°C under argon

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from 4-chloro-6-methoxypyrimidine and 2-methylpiperazine. Key steps include:

  • Nucleophilic Aromatic Substitution: Reaction of 4-chloro-6-methoxypyrimidine with 2-methylpiperazine in the presence of a base (e.g., K2_2CO3_3) to form the 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine intermediate.

  • Carbamate Protection: Treatment with di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) to introduce the tert-butyl carbamate group .

Industrial-scale production employs continuous flow reactors to enhance yield (typically 75–85%) and reduce byproducts.

Reaction Optimization

Critical parameters include:

  • Temperature: Maintaining 0–5°C during Boc protection minimizes side reactions.

  • Catalysts: DMAP (4-dimethylaminopyridine) accelerates carbamate formation.

  • Purification: Chromatography on silica gel with ethyl acetate/hexane mixtures achieves >95% purity.

Mechanism of Action and Biological Relevance

Enzyme Inhibition

The compound’s pyrimidine ring interacts with kinase ATP-binding pockets, as demonstrated in studies on TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase subunit epsilon) . In low-ATP assays, derivatives of this scaffold showed IC50_{50} values of 19–429 nM against TBK1, highlighting its potential as a kinase inhibitor precursor .

Structural Insights

X-ray crystallography of analogous compounds reveals hydrogen bonding between the pyrimidine N1 atom and kinase backbone residues (e.g., Glu94 in TBK1) . The tert-butyl group occupies a hydrophobic pocket, enhancing binding affinity .

Applications in Drug Discovery

Lead Optimization

Researchers utilize this compound to explore SAR for anticancer and anti-inflammatory agents. For example:

  • Oncology: Modifications at the pyrimidine 2-position improved selectivity against melanoma (SK-MEL-2) and renal (ACHN) cell lines, with IC50_{50} values ranging from 2,180 to >30,000 nM .

  • Immunology: Derivatives inhibit IRF3 (interferon regulatory factor 3) phosphorylation, a key step in antiviral signaling .

Recent Advances and Future Directions

Covalent Inhibitor Design

Recent work incorporates electrophilic warheads (e.g., acrylamides) at the piperazine nitrogen, enabling covalent bond formation with kinase cysteine residues . This strategy improved residence time in TBK1 by 15-fold .

Prodrug Development

Esterase-cleavable prodrugs of this compound are under investigation to enhance oral bioavailability. Preliminary data show a 3.2-fold increase in plasma exposure in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator